molecular formula C6H7FN2O2 B2973648 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid CAS No. 1871692-96-4

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2973648
CAS No.: 1871692-96-4
M. Wt: 158.132
InChI Key: BTWSJBSLBKHDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid is a fluorinated imidazole derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid typically involves the introduction of a fluoroethyl group to an imidazole ring. One common method is the nucleophilic substitution reaction where 2-fluoroethyl halide reacts with an imidazole derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with enhanced properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-1H-imidazole-5-carboxylic acid
  • 1-(2-fluoroethyl)-1H-imidazole-2-carboxylic acid
  • 1-(2-fluoroethyl)-1H-imidazole-4-acetic acid

Uniqueness

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluoroethyl group on the imidazole ring can significantly affect the compound’s properties compared to its isomers.

Properties

IUPAC Name

1-(2-fluoroethyl)imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c7-1-2-9-3-5(6(10)11)8-4-9/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWSJBSLBKHDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CCF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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